molecular formula C11H21N3O B12813570 2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one

Cat. No.: B12813570
M. Wt: 211.30 g/mol
InChI Key: QVELQKKKGXJIDY-UHFFFAOYSA-N
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Description

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a tert-butylamino group, an isopropyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-isopropyl-1-methylimidazole with tert-butyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butylamino)-4-isopropyl-1-methyl-1H-imidazol-5(4H)-one is unique due to its specific combination of functional groups and its imidazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

2-(tert-butylamino)-1-methyl-4-propan-2-yl-4H-imidazol-5-one

InChI

InChI=1S/C11H21N3O/c1-7(2)8-9(15)14(6)10(12-8)13-11(3,4)5/h7-8H,1-6H3,(H,12,13)

InChI Key

QVELQKKKGXJIDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)N(C(=N1)NC(C)(C)C)C

Origin of Product

United States

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